

solubility of 2,4-Dimethyl-1-pentanol in common organic solvents

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Compound of Interest

Compound Name: 2,4-Dimethyl-1-pentanol

Cat. No.: B1329443

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An In-depth Technical Guide to the Solubility of **2,4-Dimethyl-1-pentanol** in Common Organic Solvents

Authored by Gemini, Senior Application Scientist Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of **2,4-Dimethyl-1-pentanol**, a branched-chain primary alcohol with significant applications as a solvent and chemical intermediate^[1]. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, presents a predictive solubility profile in common organic solvents, and offers a detailed experimental protocol for empirical determination. The interplay between its molecular structure and intermolecular forces is examined to provide a foundational understanding of its behavior in various solvent systems.

Introduction: Understanding the Physicochemical Profile of 2,4-Dimethyl-1-pentanol

2,4-Dimethyl-1-pentanol (CAS No: 6305-71-1) is an organic compound with the molecular formula C₇H₁₆O and a molecular weight of 116.20 g/mol ^{[2][3]}. Its structure is characterized by a five-carbon pentanol backbone with two methyl groups at positions 2 and 4, and a primary hydroxyl (-OH) group at position 1^[2]. This unique arrangement of a polar head and a branched, nonpolar tail dictates its physical and chemical properties, most notably its solubility.

The solubility of any substance is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are likely to be miscible^[4]. For **2,4-Dimethyl-1-pentanol**, the key intermolecular forces at play are:

- Hydrogen Bonding: The presence of the hydroxyl (-OH) group allows the molecule to act as both a hydrogen bond donor and acceptor. This is the strongest intermolecular force for alcohols and is the primary reason for their solubility in polar, protic solvents like water and other alcohols^{[5][6][7]}.
- Dipole-Dipole Interactions: The electronegative oxygen atom creates a polar C-O-H bond, resulting in a net molecular dipole. This allows for electrostatic attraction with other polar molecules.
- Van der Waals Dispersion Forces: These are weak, temporary forces that arise from fluctuations in electron density. The large, seven-carbon alkyl portion of the molecule contributes significantly to these forces, making it compatible with nonpolar solvents^[5].

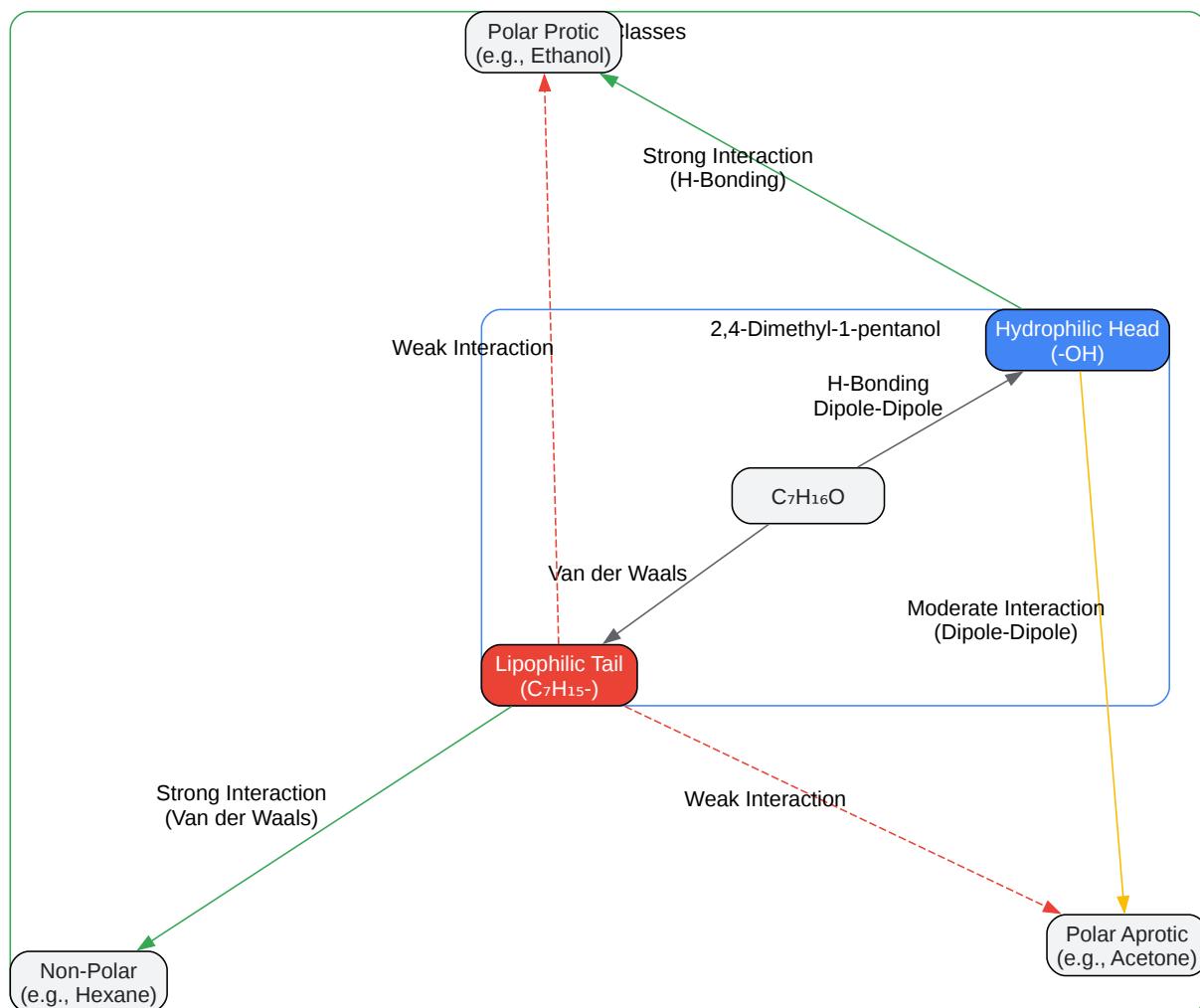
The molecule is therefore amphipathic, possessing both a hydrophilic (-OH) head and a significant lipophilic (hydrocarbon) body^[2]. While small-chain alcohols are often completely miscible with water, the solubility decreases as the length of the hydrocarbon chain increases^[6]. With seven carbon atoms, the hydrophobic character of **2,4-Dimethyl-1-pentanol** is substantial, leading to limited solubility in water but enhanced solubility in a wide range of organic solvents^{[2][8]}.

Core Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₇ H ₁₆ O	[2] [3]
Molecular Weight	116.20 g/mol	[2]
IUPAC Name	2,4-dimethylpentan-1-ol	[2] [3]
Physical State	Liquid at room temperature	[1] [2]
Boiling Point	~161 °C at 760 mmHg	[1] [9]
Density	~0.815 - 0.816 g/cm ³	[9] [10]
Flash Point	~51.6 °C	[1] [2]

Theoretical Solubility Profile

While comprehensive experimental data for **2,4-Dimethyl-1-pentanol** is not consolidated in a single public source, a reliable predictive profile can be constructed based on its structure and the polarity of common laboratory solvents. The large, nonpolar alkyl chain is the dominant feature, suggesting high miscibility with nonpolar and moderately polar solvents. The polar hydroxyl group ensures some degree of solubility in highly polar solvents.

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Caption: Intermolecular forces governing solubility.

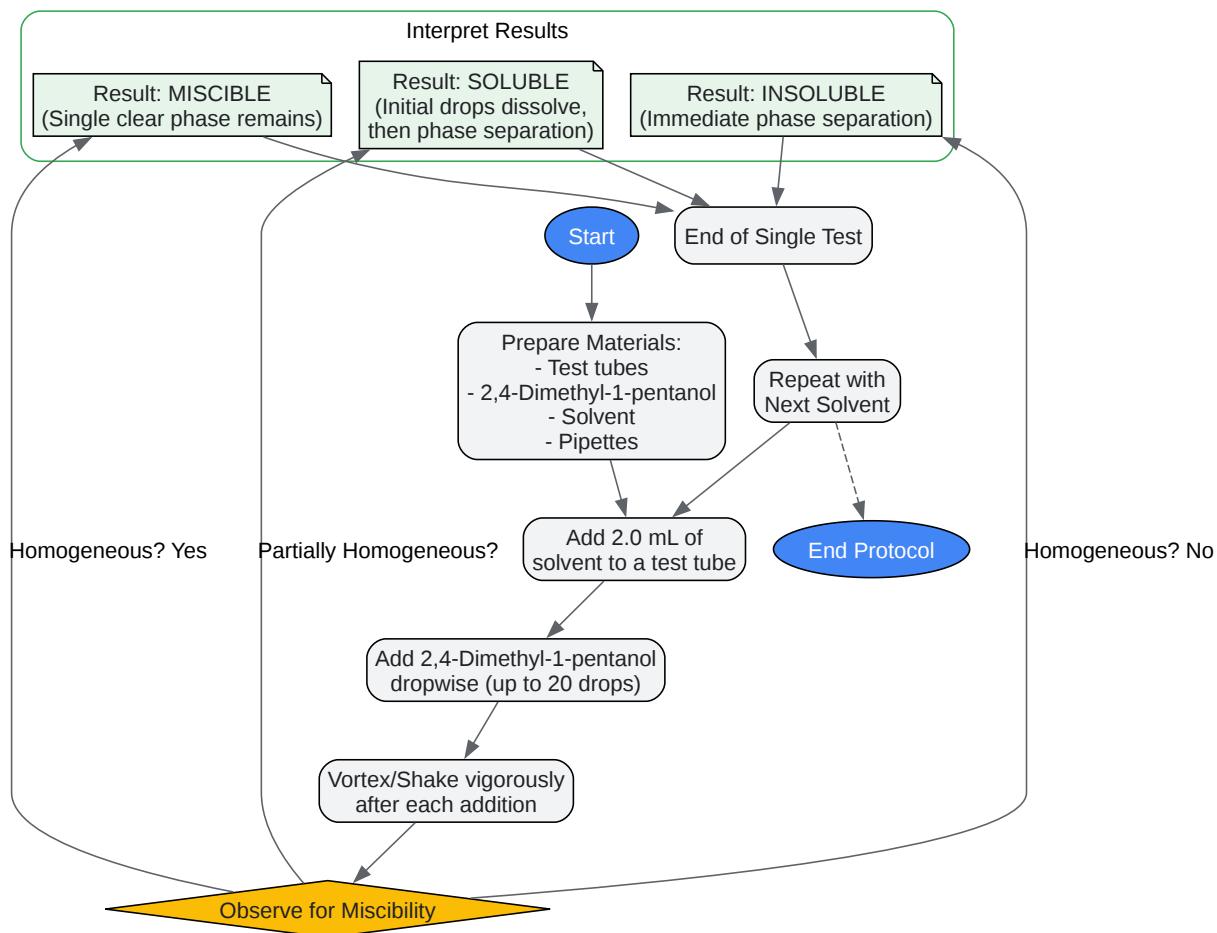
Predicted Solubility in Common Organic Solvents

Solvent	Type	Predicted Solubility	Rationale
Hexane	Non-Polar	Miscible	The dominant nonpolar alkyl chain of the alcohol interacts strongly via Van der Waals forces with the nonpolar hexane molecules.
Toluene	Non-Polar (Aromatic)	Miscible	Similar to hexane, strong Van der Waals forces drive miscibility.
Diethyl Ether	Slightly Polar	Miscible	Ether is a weak hydrogen bond acceptor and has significant nonpolar character, making it an excellent solvent for amphipathic molecules.
Dichloromethane	Polar Aprotic	Miscible	While polar, its primary interactions are dipole-dipole. It is a versatile solvent capable of dissolving a wide range of organic compounds.
Ethyl Acetate	Polar Aprotic	Miscible	Balances polar ester functionality with nonpolar ethyl and methyl groups, making it compatible.
Acetone	Polar Aprotic	Miscible	The ketone group is a hydrogen bond acceptor, interacting

			with the alcohol's -OH group, while the methyl groups are compatible with the alkyl chain.
Ethanol / Methanol	Polar Protic	Miscible	"Like dissolves like" in its most direct sense. Both solute and solvent are alcohols, allowing for extensive hydrogen bonding.
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	Soluble / Miscible	A very strong hydrogen bond acceptor, DMSO can effectively solvate the hydroxyl group.
Water	Polar Protic	Limited / Low	The large C ₇ hydrophobic chain disrupts the strong hydrogen-bonding network of water more than it can form new favorable interactions, limiting solubility[5].

Experimental Protocol for Solubility Determination

Trustworthy solubility data is best generated empirically. The following protocol describes a standard, semi-quantitative method for determining the solubility of **2,4-Dimethyl-1-pentanol** in a given solvent at room temperature.

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Caption: Experimental workflow for solubility determination.

Materials and Equipment

- **2,4-Dimethyl-1-pentanol** ($\geq 98\%$ purity)
- Test solvents (analytical grade)
- Calibrated glass pipettes or micropipettes
- Small test tubes (e.g., 13x100 mm)
- Test tube rack
- Vortex mixer
- Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Step-by-Step Procedure

- Preparation: Label a clean, dry test tube for each solvent to be tested.
- Solvent Addition: Using a calibrated pipette, add exactly 2.0 mL of the first solvent into the corresponding test tube.
- Solute Addition: Carefully add one drop of **2,4-Dimethyl-1-pentanol** to the solvent.
- Mixing: Cap the test tube and shake vigorously, or use a vortex mixer for 30 seconds to ensure thorough mixing.
- Observation: Allow the mixture to stand for one minute. Observe the solution against a well-lit background. Note whether it is a single, clear phase (miscible) or if cloudiness, droplets, or a distinct second layer appears (immiscible/insoluble)[11][12].
- Titration: If the first drop dissolved completely, continue adding **2,4-Dimethyl-1-pentanol** dropwise, mixing and observing after each drop, up to a total of 20 drops (~ 1.0 mL). Record the number of drops required to induce persistent cloudiness or phase separation (the "cloud point")[11].
- Data Recording: Record the results according to the classification below.

- Repeat: Repeat steps 1-7 for each organic solvent of interest.

Interpretation of Results

- Miscible: A single, clear phase is maintained after the addition of 20 drops of the solute.
- Soluble: The initial drops dissolve completely, but phase separation occurs before 20 drops are added. Record the number of drops added before saturation.
- Slightly Soluble: Only one or two drops dissolve before phase separation is observed.
- Insoluble: Phase separation is observed immediately upon addition of the first drop.

Conclusion

The solubility of **2,4-Dimethyl-1-pentanol** is a direct consequence of its amphipathic molecular structure. The primary hydroxyl group facilitates interactions with polar solvents, while the substantial, branched C₇ alkyl chain dominates its overall behavior, rendering it highly soluble in nonpolar and moderately polar organic solvents[2][8]. Its miscibility follows the "like dissolves like" principle, showing high compatibility with hydrocarbons, ethers, and other alcohols, but limited solubility in water. The provided experimental protocol offers a reliable, self-validating system for researchers to empirically confirm these characteristics and quantify solubility for specific applications in synthesis, formulation, or analytical chemistry.

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